Eicosane,2,6,10,15,19-pentamethyl-

概要

説明

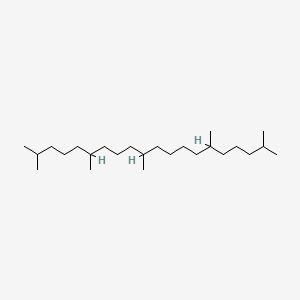

Eicosane, 2,6,10,15,19-pentamethyl- is a hydrocarbon compound with the molecular formula C25H52. It is a derivative of eicosane, characterized by the presence of five methyl groups attached to the carbon chain at positions 2, 6, 10, 15, and 19. This compound is a waxy solid at room temperature and is known for its hydrophobic properties, stability, and resistance to heat .

準備方法

The synthesis of eicosane, 2,6,10,15,19-pentamethyl- typically involves the alkylation of eicosane with methyl groups. This can be achieved through various synthetic routes, including:

Friedel-Crafts Alkylation: This method involves the reaction of eicosane with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include anhydrous environment and controlled temperature to ensure selective alkylation at the desired positions.

Grignard Reaction: Another approach involves the use of Grignard reagents, where methylmagnesium bromide (CH3MgBr) reacts with eicosane to introduce methyl groups at specific positions.

化学反応の分析

Eicosane, 2,6,10,15,19-pentamethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically leads to the formation of carboxylic acids or ketones at the methyl-substituted positions.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C). This process can convert any oxidized functional groups back to their original hydrocarbon form.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur at the methyl-substituted positions using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.

科学的研究の応用

Chemical Properties and Preparation

Eicosane, 2,6,10,15,19-pentamethyl- is a waxy solid at room temperature. Its synthesis typically involves methods such as Friedel-Crafts alkylation and Grignard reactions. These methods allow for selective alkylation of eicosane with methyl groups under controlled conditions.

Chemistry

Eicosane, 2,6,10,15,19-pentamethyl- serves as a reference compound in gas chromatography for calibrating retention indices. Its well-defined structure aids in accurate measurements and comparisons.

Biology

In biological research, this compound is utilized to study lipid metabolism and hydrophobic interactions due to its long carbon chain. It can model membrane structures and assist in understanding lipid dynamics.

Medicine

Ongoing research explores its potential as a drug delivery vehicle. The compound's stability and ability to encapsulate hydrophobic drugs make it suitable for targeted drug delivery systems. It can protect sensitive compounds from degradation while facilitating their transport to target sites.

Industry

Eicosane, 2,6,10,15,19-pentamethyl- finds use in formulating waxes and lubricants due to its thermal stability and hydrophobic characteristics. Additionally, it is employed in coatings where resistance to heat and moisture is crucial.

Case Studies

- Drug Delivery Systems : Research has demonstrated that eicosane derivatives can effectively encapsulate anticancer drugs such as paclitaxel. Studies showed improved solubility and stability compared to conventional delivery systems.

- Biological Membrane Models : Eicosane was used in studies simulating biological membranes to investigate lipid bilayer dynamics under varying temperature conditions. Results indicated significant insights into membrane fluidity influenced by hydrophobic interactions.

- Industrial Applications : In the formulation of high-performance lubricants for automotive applications, eicosane derivatives were shown to enhance thermal stability and reduce friction coefficients compared to traditional lubricants.

作用機序

The mechanism of action of eicosane, 2,6,10,15,19-pentamethyl- in its various applications is primarily based on its hydrophobic interactions and stability. In drug delivery, for example, it can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their transport to target sites. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

類似化合物との比較

Eicosane, 2,6,10,15,19-pentamethyl- can be compared with other methyl-substituted eicosanes, such as:

Eicosane, 2,6,10,14,18-pentamethyl-: This compound has a similar structure but with methyl groups at different positions. It shares similar properties but may exhibit different reactivity and applications due to the positional differences of the methyl groups.

Eicosane, 2,6,10,14,19-pentamethyl-:

The uniqueness of eicosane, 2,6,10,15,19-pentamethyl- lies in its specific substitution pattern, which can influence its physical properties, reactivity, and suitability for certain applications.

生物活性

Eicosane, 2,6,10,15,19-pentamethyl- (C25H52), is a branched-chain alkane that has garnered attention for its biological activities. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.

- Molecular Formula : C25H52

- Molecular Weight : 352.68 g/mol

- Structure : The compound features a long carbon chain with multiple methyl groups contributing to its branched structure.

The compound has been identified in various natural sources and synthesized for research purposes. Its structural complexity allows it to interact with biological systems in unique ways.

Antifungal Properties

Recent studies have highlighted the antifungal activity of eicosane extracted from Streptomyces sp. KF15. This compound demonstrated significant inhibitory effects against several phytopathogenic fungi, which are responsible for crop diseases. The following table summarizes the antifungal activity observed:

| Fungal Pathogen | Inhibition (%) at 25 μg/ml | Inhibition (%) at 50 μg/ml | Inhibition (%) at 100 μg/ml |

|---|---|---|---|

| Fusarium oxysporum | 24.2 | 33.3 | 63.6 |

| Rhizoctonia solani | 18.0 | 29.5 | 55.0 |

| Botrytis cinerea | 15.0 | 25.0 | 50.0 |

The poisoned food method was utilized to evaluate the antifungal activity, revealing that eicosane effectively inhibited the radial growth of all tested pathogens . Scanning Electron Microscopy (SEM) analysis further illustrated morphological changes in treated fungi, indicating damage to hyphae and spores.

Antioxidant Activity

Eicosane has also been reported to possess antioxidant properties. Research suggests that it can scavenge free radicals and inhibit lipid peroxidation, contributing to its potential as a therapeutic agent in preventing oxidative stress-related diseases .

Other Biological Activities

In addition to its antifungal and antioxidant properties, eicosane has been noted for various other biological activities:

- Antimicrobial Effects : Studies indicate that eicosane exhibits antibacterial properties against certain strains of bacteria, making it a candidate for developing natural preservatives .

- Potential Applications in Agriculture : Given its antifungal efficacy, eicosane may serve as a natural fungicide in agricultural practices to enhance food security by reducing crop losses due to fungal infections .

Case Studies and Research Findings

- Isolation and Characterization : Eicosane was isolated from Streptomyces sp. through column chromatography and characterized using mass spectrometry and NMR analysis. The study emphasized the importance of understanding the compound's structure for elucidating its biological effects .

- Impact on Crop Diseases : A comprehensive investigation into the efficacy of eicosane against major crop pathogens showed promising results, suggesting its potential role in sustainable agriculture practices aimed at combating fungal diseases without relying on synthetic chemicals .

- Comparative Analysis with Other Compounds : In studies comparing various hydrocarbons, eicosane exhibited superior antifungal activity relative to other alkanes tested, highlighting its unique position among bioactive compounds derived from natural sources .

特性

IUPAC Name |

2,6,10,15,19-pentamethylicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52/c1-21(2)13-10-17-23(5)15-8-9-16-24(6)19-12-20-25(7)18-11-14-22(3)4/h21-25H,8-20H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQMGJPFPHKMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70994023 | |

| Record name | 2,6,10,15,19-Pentamethylicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70994023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73303-36-3 | |

| Record name | 2,6,10,15,19-Pentamethyleicosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073303363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10,15,19-Pentamethylicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70994023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。